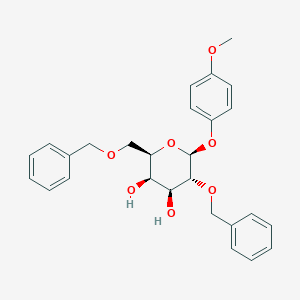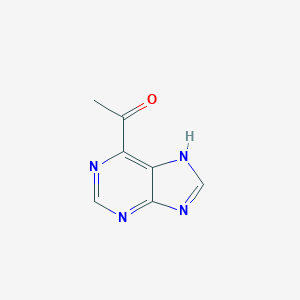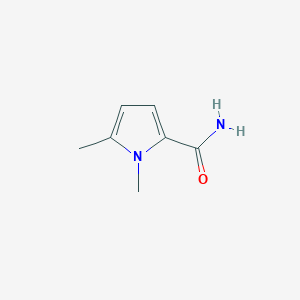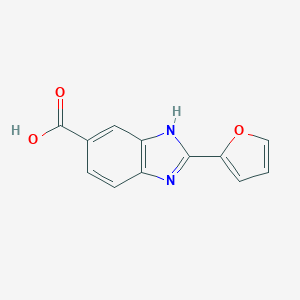![molecular formula C8H15N B061081 Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) CAS No. 188415-91-0](/img/structure/B61081.png)
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) is a chemical compound that belongs to the class of amines. It is also known as norbornan-2-amine or 1-methylbicyclo[3.2.0]heptan-2-amine. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI).
Mecanismo De Acción
The mechanism of action of Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It may also modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential use as an antidepressant and antipsychotic. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in drug discovery and development. However, the limitations include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI). These include:
1. Further studies on its mechanism of action and interactions with neurotransmitter systems in the brain.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Investigation of its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studies on its potential use as an antidepressant and antipsychotic.
5. Investigation of its potential use as a building block in the synthesis of new pharmaceuticals and biologically active compounds.
Conclusion
In conclusion, Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. It has been studied for its potential use as a neuroprotective agent, antipsychotic, and antidepressant. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) involves the reaction of 1-methylcyclohexene with ammonia in the presence of a catalyst. The reaction yields a mixture of isomers, and the desired compound can be isolated using various separation techniques. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) has several potential applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals and biologically active compounds. The unique chemical structure of this compound makes it an attractive target for drug discovery and development. It has been studied for its potential use as a neuroprotective agent, antipsychotic, and antidepressant.
Propiedades
Número CAS |
188415-91-0 |
|---|---|
Nombre del producto |
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(1S,2S,5S)-1-methylbicyclo[3.2.0]heptan-2-amine |
InChI |
InChI=1S/C8H15N/c1-8-5-4-6(8)2-3-7(8)9/h6-7H,2-5,9H2,1H3/t6-,7+,8+/m1/s1 |
Clave InChI |
QOJXVMAYVSLBJT-CSMHCCOUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]1CC[C@@H]2N |
SMILES |
CC12CCC1CCC2N |
SMILES canónico |
CC12CCC1CCC2N |
Sinónimos |
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)







